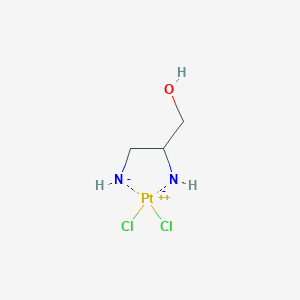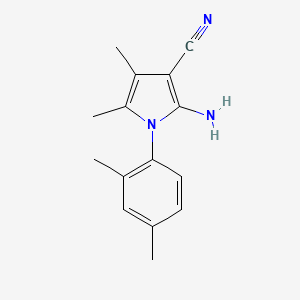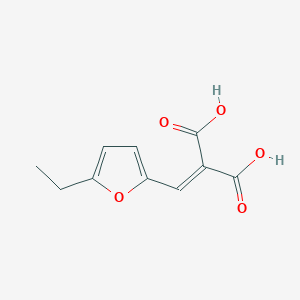
2-((5-Ethylfuran-2-yl)methylene)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Ethylfuran-2-yl)methylene)malonic acid is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a furan ring substituted with an ethyl group and a methylene bridge connecting it to the malonic acid moiety. The unique structure of this compound makes it an interesting subject of study in organic chemistry and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methylene)malonic acid typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: The malonic ester is deprotonated using a weak base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide, in this case, 5-ethylfuran-2-ylmethyl halide, to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Ethylfuran-2-yl)methylene)malonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the compound with hydrogenated furan rings.
Substitution: Substituted malonic acid derivatives.
Aplicaciones Científicas De Investigación
2-((5-Ethylfuran-2-yl)methylene)malonic acid has several applications in scientific research, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((5-Ethylfuran-2-yl)methylene)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, an electrophile in addition reactions, and a ligand in coordination chemistry. Its unique structure allows it to participate in a wide range of chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Methylfuran-2-yl)methylene)malonic acid
- 2-((5-Phenylfuran-2-yl)methylene)malonic acid
- 2-((5-Benzylfuran-2-yl)methylene)malonic acid
Uniqueness
2-((5-Ethylfuran-2-yl)methylene)malonic acid is unique due to the presence of the ethyl group on the furan ring, which influences its reactivity and properties.
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-[(5-ethylfuran-2-yl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H10O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
NGWXDAHWOHJMGI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)C=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


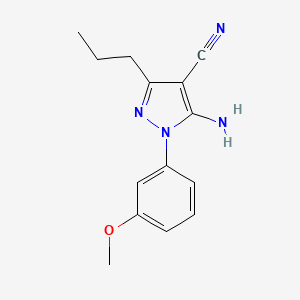
![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)

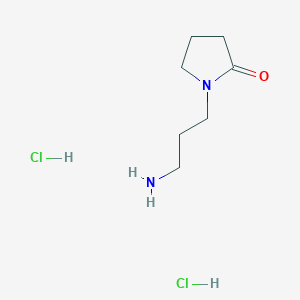
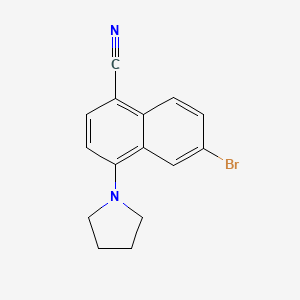

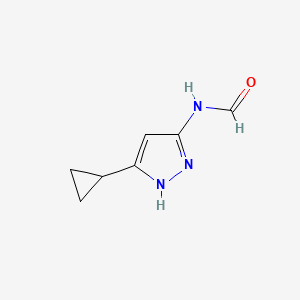

![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)

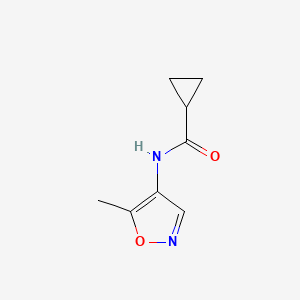
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
